N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a piperidine ring structure . Piperidine is a common component in many pharmaceuticals and alkaloids . It’s a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Biological Activities
Angiotensin II Receptor Antagonistic Activities
Thiadiazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds demonstrated high affinity for the AT1 receptor and were able to inhibit the AII-induced pressor response, highlighting their potential in the treatment of hypertension (Kohara et al., 1996).
Antimicrobial and Anticancer Activities
Some thiadiazole derivatives have been investigated for their antimicrobial and anticancer activities. For instance, hybrid molecules containing thiadiazole scaffolds showed promising in vitro anticancer activity against various human cancer cell lines. This suggests their potential application in developing novel anticancer therapies (Tiwari et al., 2017).
Chemical Properties and Synthesis Techniques
Electrochemical Synthesis
A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through electrolytic C–H thiolation has been reported. This process underscores the versatile approaches in synthesizing thiadiazole-related compounds and their potential utility in pharmaceuticals and organic materials (Qian et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperidine moiety have been reported to targetCyclin-Dependent Kinase 2 (CDK2) and N-methyl-D-aspartate (NMDA) receptors . CDK2 is a crucial regulator of the cell cycle, and NMDA receptors play a significant role in neuronal communication.
Mode of Action
For instance, certain benzylpiperidine derivatives have been found to inhibit CDK2 and act as antagonists of the GluN2B subunit of the NMDA receptor .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially halting the proliferation of cells . Antagonism of NMDA receptors can modulate neuronal communication, which could have implications for neurological disorders .
Result of Action
Inhibition of cdk2 could potentially halt cell proliferation , and antagonism of NMDA receptors could modulate neuronal communication .
Properties
IUPAC Name |
N-[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S3/c1-13-17(31-25-22-13)18(28)21-19-23-24-20(30-19)29-12-16(27)26-9-7-15(8-10-26)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,21,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPNKMFCUSWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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